(3,4-dimethoxyphenyl)(3-methoxyphenyl)methanone
Overview
Description
(3,4-Dimethoxyphenyl)(3-methoxyphenyl)methanone is an organic compound with the molecular formula C₁₆H₁₆O₄. It is a member of the benzophenone family, characterized by the presence of two aromatic rings connected by a carbonyl group.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with enzymes such as monoamine oxidase and Taq polymerase . These enzymes play crucial roles in neurotransmission and DNA replication, respectively.
Mode of Action
It’s suggested that related compounds may inhibit enzyme activity . This inhibition could alter the normal function of these enzymes, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to influence pathways involving erk2 (extracellular signal regulated kinase 2) protein . ERK2 is involved in cell division and differentiation, and its down-regulation could affect these processes.
Result of Action
Related compounds have been shown to trigger caspase activation, potentially leading to programmed cell death or apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dimethoxyphenyl)(3-methoxyphenyl)methanone typically involves the reaction of 3,4-dimethoxyacetophenone with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds via a Claisen-Schmidt condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethoxyphenyl)(3-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(3-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
- (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
- (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone
- (3,4-Dimethoxyphenyl)(3,5-dimethoxyphenyl)methanone
Comparison: (3,4-Dimethoxyphenyl)(3-methoxyphenyl)methanone is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(3-methoxyphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-6-4-5-11(9-13)16(17)12-7-8-14(19-2)15(10-12)20-3/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGZOIGHMXBEDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452721 | |
Record name | Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792-57-4 | |
Record name | Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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